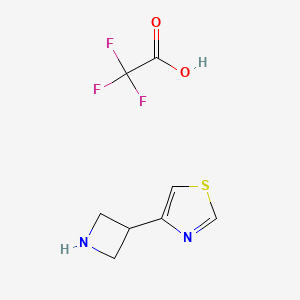
4-(Azetidin-3-yl)-1,3-thiazole, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(azetidin-3-yl)-1,3-thiazole; trifluoroacetic acid is a compound that combines the structural features of azetidine, thiazole, and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing ring, while thiazole is a five-membered ring containing both sulfur and nitrogen atoms Trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azetidin-3-yl)-1,3-thiazole; trifluoroacetic acid typically involves the formation of the azetidine ring followed by the introduction of the thiazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the azetidine ring can be formed through the reaction of a suitable amine with a halogenated compound, followed by cyclization. The thiazole ring can then be introduced through a condensation reaction with a thioamide or a similar sulfur-containing compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(azetidin-3-yl)-1,3-thiazole; trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield various substituted thiazoles or azetidines.
Scientific Research Applications
4-(azetidin-3-yl)-1,3-thiazole; trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(azetidin-3-yl)-1,3-thiazole; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine and thiazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoroacetic acid moiety can enhance the compound’s acidity and reactivity, allowing it to participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(azetidin-3-yl)-1lambda6-thiane-1,1-dione; trifluoroacetic acid
- (azetidin-3-yl)urea; trifluoroacetic acid
- 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid; trifluoroacetic acid
Uniqueness
4-(azetidin-3-yl)-1,3-thiazole; trifluoroacetic acid is unique due to the combination of azetidine and thiazole rings with trifluoroacetic acid. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The presence of both nitrogen and sulfur atoms in the thiazole ring, along with the strong acidity of trifluoroacetic acid, allows for unique interactions and reactivity compared to similar compounds.
Properties
Molecular Formula |
C8H9F3N2O2S |
|---|---|
Molecular Weight |
254.23 g/mol |
IUPAC Name |
4-(azetidin-3-yl)-1,3-thiazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H8N2S.C2HF3O2/c1-5(2-7-1)6-3-9-4-8-6;3-2(4,5)1(6)7/h3-5,7H,1-2H2;(H,6,7) |
InChI Key |
MRGZWBUPQAXNKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CSC=N2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


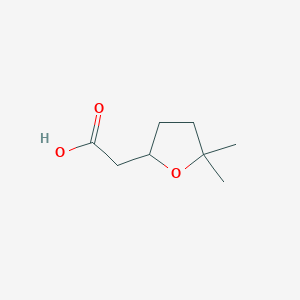
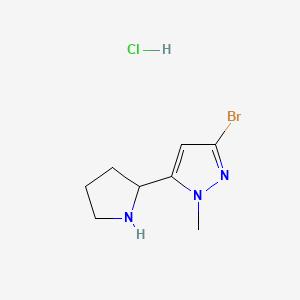
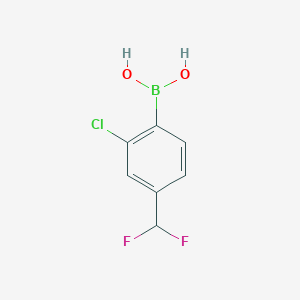
![tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate](/img/structure/B13456574.png)
![2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride](/img/structure/B13456576.png)

![benzyl N-[(1s,4s)-4-azidocyclohexyl]carbamate](/img/structure/B13456583.png)
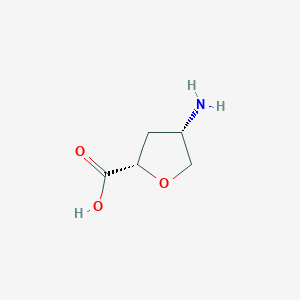
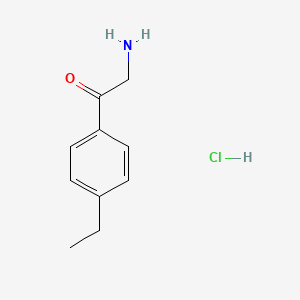
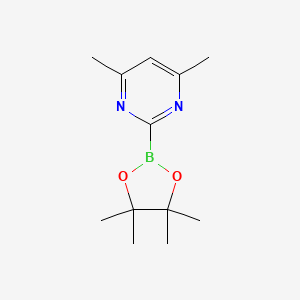
![5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde](/img/structure/B13456593.png)


![1-{1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid](/img/structure/B13456631.png)
